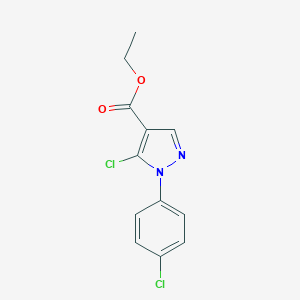
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol
Übersicht
Beschreibung
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol, also known as carvedilol, is a beta-blocker medication used to treat various cardiovascular diseases, including hypertension, heart failure, and angina. Carvedilol is a non-selective beta-blocker that also exhibits alpha-1 blocking activity.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure, improve cardiac function, and decrease mortality in patients with heart failure. Carvedilol has also been studied for its potential use in the treatment of other conditions, such as Parkinson's disease, Alzheimer's disease, and cancer.
Wirkmechanismus
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces heart rate and blood pressure. It also blocks alpha-1 receptors, which causes vasodilation and further reduces blood pressure.
Biochemische Und Physiologische Effekte
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces sympathetic nervous system activity, decreases the release of renin, and decreases the production of angiotensin II. These effects contribute to the drug's ability to reduce blood pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol is a widely used beta-blocker in both clinical and research settings. Its non-selective beta-blocking activity makes it useful for studying the effects of beta-blockade on various physiological processes. However, its alpha-1 blocking activity may complicate interpretation of results, particularly in studies of vascular function.
Zukünftige Richtungen
There are a number of potential future directions for 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Carvedilol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. This could lead to the development of more effective and better-tolerated beta-blockers for the treatment of cardiovascular diseases.
Synthesemethoden
Carvedilol is synthesized by reacting 2-(2-methoxyethyl)phenoxyacetic acid with isopropylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the primary amine. Finally, the primary amine is reacted with 3-chloro-1-(propan-2-ylamino)propan-2-ol to form 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol.
Eigenschaften
IUPAC Name |
1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-7-5-4-6-13(15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZBCLSVVDPFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167707 | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol | |
CAS RN |
163685-38-9 | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163685-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 163685-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHO-METOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D22C2BN68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















